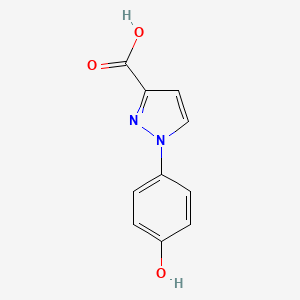

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Analyse Chemischer Reaktionen

Acid Chloride Formation

The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) to form the corresponding acid chloride, a crucial intermediate for further derivatization . This reaction typically proceeds under reflux conditions:

Reaction:

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid+SOCl2refluxAcid chloride+HCl+SO2

The acid chloride serves as a versatile precursor for nucleophilic acyl substitution reactions.

Esterification

The acid chloride reacts with alcohols (e.g., methanol) in the presence of pyridine to yield esters :

Reaction:

Acid chloride+MeOHpyridineMethyl ester+HCl

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Reflux, 3 hours | Methyl ester | High |

Heterocyclic Derivative Formation

Under basic conditions, the acid chloride reacts with 2,3-diaminopyridine to form fused heterocycles like 3H-imidazo[4,5-b]pyridines :

Reaction:

Acid chloride+2,3-diaminopyridinebase, RTImidazopyridine derivative

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-diaminopyridine | Room temperature, 3-4 days | 3H-imidazo[4,5-b]pyridine | 49% |

Comparative Reactivity with Structural Analogs

The hydroxyphenyl and carboxylic acid groups confer distinct reactivity compared to halogenated analogs (e.g., 1-(4-chlorophenyl) derivatives) :

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | -OH, -COOH | Forms acid chlorides, esters, and heterocycles |

| 1-(4-Chlorophenyl)pyrazole-3-carboxylic acid | -Cl, -COOH | Enhanced electrophilic substitution at Cl site |

Oxidation and Reduction Pathways

While direct oxidation of the hydroxyphenyl group is not explicitly documented, related pyrazolecarboxylic acids undergo oxidation-reduction at specific positions. For example, KMnO₄-mediated oxidation of aldehydes to carboxylic acids has been reported in analogous systems .

Key Research Findings

-

Synthetic Flexibility : The carboxylic acid group enables diverse transformations, with yields ranging from 49% to 69% for heterocycle formation .

-

Condition-Dependent Outcomes : Reaction with 2,3-diaminopyridine produces carboxamides under neutral conditions but forms imidazopyridines in basic media .

-

Pharmacological Relevance : Derivatives such as carboxamides show potential in drug discovery due to their bioisosteric properties .

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenylpyrazole-3-carboxylic acid

- 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid

- 1-(4-Aminophenyl)pyrazole-3-carboxylic acid

Uniqueness: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and can influence the compound’s interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Biologische Aktivität

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrazole ring substituted with a hydroxyl group and a carboxylic acid moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3, with a molecular weight of approximately 203.19 g/mol. The compound features:

- A pyrazole ring : A five-membered ring containing two nitrogen atoms.

- A hydroxyphenyl group : Enhancing solubility and potential interactions with biological targets.

- A carboxylic acid group : Contributing to acidity and reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against multiple bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays showed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. Notably, it has shown:

- Inhibition of cancer cell proliferation : Studies on human lung cancer (A549) and breast cancer (MCF-7) cell lines revealed IC50 values ranging from 10 to 30 µM, suggesting moderate potency .

- Induction of apoptosis : Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression, such as xanthine oxidoreductase (XOR) .

- Receptor interaction : It may interact with various cellular receptors, modulating signaling pathways that regulate cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, demonstrating its potential as an alternative treatment for resistant infections .

Study 2: Anticancer Activity in Cell Lines

A recent study assessed the anticancer effects on A549 cells. Treatment with varying concentrations of the compound resulted in significant cell death compared to control groups, with IC50 values confirming its efficacy . Further analysis showed that the compound induced cell cycle arrest at the G2/M phase.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHJBHNJYWZYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.